5-m-Tolyl-isoxazole-3-carboxylic acid methyl ester
Description
5-m-Tolyl-isoxazole-3-carboxylic acid methyl ester is a heterocyclic compound featuring an isoxazole core substituted at the 5-position with a meta-methylphenyl (m-tolyl) group and at the 3-position with a methyl ester. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, widely studied for their synthetic versatility and biological relevance. This compound’s structure combines aromatic and ester functionalities, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.
Properties
IUPAC Name |
methyl 5-(3-methylphenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-4-3-5-9(6-8)11-7-10(13-16-11)12(14)15-2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLTWPKMZBCLFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NO2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-m-Tolyl-isoxazole-3-carboxylic acid methyl ester typically involves the cycloaddition of an alkyne with a nitrile oxide. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts .
Another method involves the cycloisomerization of α,β-acetylenic oximes, which leads to substituted isoxazoles under moderate reaction conditions . This process can be catalyzed by gold (III) chloride (AuCl3) .
Industrial Production Methods
Industrial production of isoxazoles, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on eco-friendly and efficient synthetic strategies.
Chemical Reactions Analysis
Types of Reactions
5-m-Tolyl-isoxazole-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of isoxazole derivatives with different functional groups.
Substitution: Substitution reactions can occur at the tolyl group or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-m-Tolyl-isoxazole-3-carboxylic acid methyl ester has various scientific research applications:
Mechanism of Action
The mechanism of action of 5-m-Tolyl-isoxazole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity. For example, they can inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and proliferation .
Comparison with Similar Compounds
Physicochemical and Reactivity Comparisons
Table 1: Structural and Functional Comparison
*Calculated based on similar compounds.
Reactivity Insights:
- Ester Hydrolysis : Methyl esters (e.g., target compound) hydrolyze faster than ethyl esters under basic conditions due to lower steric hindrance .
- Substituent Effects : Electron-withdrawing groups (e.g., chloro in ) increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitution.
Biological Activity
5-m-Tolyl-isoxazole-3-carboxylic acid methyl ester (CAS No. 1018680-78-8) is a member of the isoxazole family, characterized by its unique structure that includes a tolyl group. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The presence of the tolyl group enhances its lipophilicity, which may improve its interaction with biological membranes and targets .
The biological activity of this compound is thought to involve several mechanisms:
- Prodrug Characteristics : Isoxazole derivatives are often considered prodrugs, which may convert to active forms in biological systems.
- Biochemical Pathways : These compounds can interact with various biochemical pathways, potentially modulating enzyme activities or receptor binding.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:
- Antibacterial Effects : In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains range from 0.0048 mg/mL to 0.0195 mg/mL .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Staphylococcus aureus | 0.0098 |
- Antifungal Activity : The compound also displays antifungal properties against strains such as Candida albicans, with MIC values noted between 16.69 µM and 78.23 µM .
Anticancer Potential
Research indicates that isoxazole derivatives may possess anticancer properties through the inhibition of cancer cell proliferation. Specific studies have highlighted the potential of these compounds in targeting cancer cells while sparing normal cells.
Case Studies
- Antioxidant Properties : A study conducted by Chondrogianni et al. in 2014 evaluated the antioxidant effects of various isoxazole derivatives, including this compound, using models such as C. elegans and human fibroblasts. The results indicated that certain derivatives exhibited superior antioxidant activity compared to traditional antioxidants like quercetin .
- Synthetic Pathways and Biological Testing : Tiwari et al. (2015) reported a regioselective synthesis of isoxazole-linked glyco-conjugates, which were subsequently tested for their biological activities, including antimicrobial effects .
Q & A
Q. Key Considerations :
- Protecting groups (e.g., tert-butyl) may prevent undesired side reactions during functionalization .
- Reaction times and temperatures vary; prolonged reflux (3–5 hours) in acetic acid is common for cyclization .
Basic: Which analytical methods are most reliable for characterizing this compound?
Answer:
Validated techniques include:
Note : Toronto Research Chemicals employs these methods for quality assurance .
Advanced: How can conflicting reports on the compound’s melting point be resolved?
Answer:
Discrepancies (e.g., 168–170°C vs. 199–201°C in similar derivatives ) may arise from:
- Polymorphism : Recrystallization solvents (e.g., acetic acid vs. DMF) can yield different crystal forms.
- Impurities : Trace solvents or byproducts (e.g., unreacted carboxylic acid) alter melting behavior.
Q. Resolution Strategy :
Reproduce synthesis with strict purification (e.g., sequential recrystallization).
Use differential scanning calorimetry (DSC) to confirm thermal behavior .
Advanced: What strategies improve the yield of the cyclization step during synthesis?
Answer:
Optimization approaches include:
- Catalyst Screening : AuCl₃ outperforms CuCl in cycloisomerization of α,β-acetylenic oximes, achieving yields >75% .
- Solvent Effects : Acetic acid enhances protonation of intermediates, reducing side reactions .
- Temperature Control : Reflux at 110°C for 3 hours balances reaction rate and decomposition .
Q. Data Contradiction Note :
- Prolonged reflux (>5 hours) may degrade the product, necessitating real-time monitoring via TLC .
Basic: What safety precautions are critical when handling this compound?
Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats are mandatory .
- Engineering Controls : Use fume hoods to avoid inhalation of acetic acid vapors during synthesis .
- Waste Disposal : Neutralize acidic byproducts before disposal .
Advanced: How can derivatives like 5-m-Tolyl-isoxazole-3-carboxylic acid hydrazide be synthesized?
Answer:
Method :
Hydrazinolysis : React the methyl ester with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux (2 hours) .
Purification : Filter the precipitate and wash with cold ethanol to remove excess hydrazine.
Q. Yield Optimization :
- Stoichiometric excess of hydrazine (1.5 eq.) ensures complete conversion .
- Monitor reaction progress via IR (disappearance of ester C=O peak at 1740 cm⁻¹) .
Advanced: How does the methyl ester group influence reactivity compared to carboxylic acid derivatives?
Answer:
Functionalization Example :
The ester can be hydrolyzed to the acid using HCl in acetic acid (reflux, 2 hours) for further derivatization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
